molecular formula C16H24N2O4 B4969691 N,N'-bis(3-methoxypropyl)terephthalamide

N,N'-bis(3-methoxypropyl)terephthalamide

Cat. No. B4969691
M. Wt: 308.37 g/mol
InChI Key: PFPHDFDFOOQIAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(3-methoxypropyl)terephthalamide, also known as B3MPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. B3MPT is a white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and acetone.

Scientific Research Applications

N,N'-bis(3-methoxypropyl)terephthalamide has potential applications in various scientific fields such as materials science, organic electronics, and biomedical research. In materials science, N,N'-bis(3-methoxypropyl)terephthalamide can be used as a building block for the synthesis of functionalized polymers and metal-organic frameworks. In organic electronics, N,N'-bis(3-methoxypropyl)terephthalamide can be used as a hole-transporting material in organic solar cells and light-emitting diodes. In biomedical research, N,N'-bis(3-methoxypropyl)terephthalamide has been shown to have anticancer, antiviral, and antibacterial properties.

Mechanism of Action

The mechanism of action of N,N'-bis(3-methoxypropyl)terephthalamide in biological systems is not fully understood. However, it is believed that N,N'-bis(3-methoxypropyl)terephthalamide interacts with cellular membranes and disrupts their integrity, leading to cell death. N,N'-bis(3-methoxypropyl)terephthalamide has also been shown to inhibit the activity of certain enzymes involved in DNA replication and protein synthesis.
Biochemical and Physiological Effects:
N,N'-bis(3-methoxypropyl)terephthalamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N,N'-bis(3-methoxypropyl)terephthalamide has potent cytotoxic effects against various cancer cell lines, including breast, lung, and prostate cancer. N,N'-bis(3-methoxypropyl)terephthalamide has also been shown to inhibit the replication of certain viruses, such as hepatitis B and C viruses. In animal studies, N,N'-bis(3-methoxypropyl)terephthalamide has been shown to have antibacterial activity against Gram-positive bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N'-bis(3-methoxypropyl)terephthalamide in lab experiments is its high purity and stability. N,N'-bis(3-methoxypropyl)terephthalamide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using N,N'-bis(3-methoxypropyl)terephthalamide in lab experiments is its potential toxicity. N,N'-bis(3-methoxypropyl)terephthalamide has been shown to have cytotoxic effects on both cancer and normal cells, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N,N'-bis(3-methoxypropyl)terephthalamide. One area of interest is the development of N,N'-bis(3-methoxypropyl)terephthalamide-based materials for use in organic electronics and optoelectronics. Another area of interest is the investigation of the mechanism of action of N,N'-bis(3-methoxypropyl)terephthalamide in biological systems, which may lead to the development of new anticancer and antiviral drugs. Additionally, further studies are needed to evaluate the safety and toxicity of N,N'-bis(3-methoxypropyl)terephthalamide in vivo, which may pave the way for its clinical use in the future.

Synthesis Methods

N,N'-bis(3-methoxypropyl)terephthalamide can be synthesized by reacting terephthalic acid with 3-methoxypropylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction mixture is then heated at reflux temperature for several hours to produce N,N'-bis(3-methoxypropyl)terephthalamide as a white crystalline solid. The purity of the synthesized compound can be confirmed by using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

properties

IUPAC Name

1-N,4-N-bis(3-methoxypropyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-21-11-3-9-17-15(19)13-5-7-14(8-6-13)16(20)18-10-4-12-22-2/h5-8H,3-4,9-12H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPHDFDFOOQIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC=C(C=C1)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis(3-methoxypropyl)benzene-1,4-dicarboxamide

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